molecular formula C14H22N2O2 B7515728 1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one

1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one

Número de catálogo B7515728
Peso molecular: 250.34 g/mol
Clave InChI: CSYKUTGXYZYRRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects in various neurological and psychiatric disorders.

Mecanismo De Acción

1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one exerts its pharmacological effects by selectively inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. By increasing the levels of GABA in the brain, 1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one enhances GABAergic neurotransmission and reduces neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates, but with a more specific and targeted effect on GABA metabolism.
Biochemical and Physiological Effects
1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission, leading to a range of biochemical and physiological effects. These include reduced neuronal excitability, enhanced inhibitory tone, and modulation of synaptic plasticity. In addition, 1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, possibly due to its ability to enhance GABAergic neurotransmission and reduce oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one has several advantages for laboratory experiments, including its high potency and selectivity for GABA-AT inhibition, its ability to enhance GABAergic neurotransmission, and its potential therapeutic applications in various neurological and psychiatric disorders. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing and monitoring to avoid toxicity.

Direcciones Futuras

There are several future directions for research on 1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one, including:
1. Clinical trials to evaluate its safety and efficacy in humans for the treatment of epilepsy, addiction, anxiety, and depression.
2. Studies to investigate its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
3. Development of novel 1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one derivatives with improved pharmacokinetic properties and selectivity for GABA-AT inhibition.
4. Investigation of the molecular mechanisms underlying 1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one's effects on GABAergic neurotransmission and neuronal excitability.
5. Exploration of the potential of 1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one as a tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders.
In conclusion, 1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one is a potent and selective inhibitor of GABA-AT with potential therapeutic applications in various neurological and psychiatric disorders. Its ability to enhance GABAergic neurotransmission and reduce neuronal excitability makes it a promising target for drug development and research. However, further studies are needed to fully understand its mechanism of action, potential side effects, and clinical efficacy.

Métodos De Síntesis

1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one can be synthesized through a multi-step process involving the reaction of 2-methylpiperidine-1-carboxylic acid with cyclopropylamine, followed by cyclization and carbonylation to form the pyrrolidin-2-one ring. The final product can be obtained through purification and crystallization.

Aplicaciones Científicas De Investigación

1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have demonstrated that 1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, 1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction, suggesting its potential as a treatment for substance use disorders.

Propiedades

IUPAC Name

1-cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10-4-2-3-7-15(10)14(18)11-8-13(17)16(9-11)12-5-6-12/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYKUTGXYZYRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.